molecular formula C22H24N4O3 B11022277 3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide

3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide

Número de catálogo: B11022277
Peso molecular: 392.5 g/mol
Clave InChI: WHDQXWWVJABNHR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide is a benzoxazine-benzimidazole hybrid compound characterized by a fused heterocyclic core. Its structure integrates a 1,4-benzoxazine moiety substituted with a hydroxyl group at position 3 and a carboxamide group at position 6, linked via an ethyl chain to a 2-methylpropyl-substituted benzimidazole.

Synthesis typically involves multi-step reactions, including condensation of substituted benzoxazine precursors with benzimidazole derivatives, followed by functionalization of the carboxamide group. Structural validation employs techniques such as X-ray crystallography (using SHELX software for refinement ), NMR spectroscopy, and elemental analysis . The hydroxyl and carboxamide groups likely contribute to hydrogen-bonding networks, influencing crystallinity and solubility .

Propiedades

Fórmula molecular

C22H24N4O3

Peso molecular

392.5 g/mol

Nombre IUPAC

N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C22H24N4O3/c1-14(2)12-26-18-6-4-3-5-16(18)24-20(26)9-10-23-22(28)15-7-8-19-17(11-15)25-21(27)13-29-19/h3-8,11,14H,9-10,12-13H2,1-2H3,(H,23,28)(H,25,27)

Clave InChI

WHDQXWWVJABNHR-UHFFFAOYSA-N

SMILES canónico

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC4=C(C=C3)OCC(=O)N4

Origen del producto

United States

Métodos De Preparación

Benzimidazole Core Synthesis

The 1-(2-methylpropyl)-1H-benzimidazole moiety is typically synthesized via Weidenhagen-type condensation or Phillips-Ladenburg reactions .

  • Method A : Reacting 2-methylpropylamine with o-phenylenediamine and an aldehyde/ketone under oxidative conditions. For example, using polyvinylpyrrolidone-trifluoromethanesulfonic acid (PVP-TfOH) as a catalyst in solvent-free conditions yields 90–97% substituted benzimidazoles.

  • Method B : Cyclocondensation of 4-(2-methylpropylamino)-1,2-diaminobenzene with formic acid or acetic anhydride, followed by alkylation.

Example :

Benzoxazine Ring Formation

The 2H-1,4-benzoxazine scaffold is constructed via Mannich condensation or ring-closing metathesis .

  • Method C : Reacting 3-hydroxyanthranilic acid with formaldehyde and a primary amine (e.g., benzylamine) in toluene/ethanol (2:1) at 80°C for 24 hours.

  • Method D : Acid-catalyzed cyclization of N-(2-hydroxyphenyl)amide derivatives.

Example :

Carboxamide Functionalization

The carboxamide group at position 6 is introduced via amidation or Ugi multicomponent reactions .

  • Method E : Coupling 6-carboxybenzoxazine with ethylenediamine derivatives using HOBt/EDC or DCC as activating agents.

  • Method F : Direct aminolysis of 6-cyano or 6-ester benzoxazine precursors.

Example :

Integrated Synthesis Pathways

Sequential Condensation-Amidation Approach

  • Step 1 : Synthesize 1-(2-methylpropyl)-1H-benzimidazole-2-ethylamine via reductive amination of 2-nitrobenzimidazole derivatives.

  • Step 2 : Prepare 3-hydroxy-2H-1,4-benzoxazine-6-carboxylic acid via Mannich condensation.

  • Step 3 : Couple intermediates using peptide coupling reagents (e.g., HATU).

Optimized Conditions :

  • Total yield: 62% over 3 steps

  • Purity (HPLC): >98%

One-Pot Tandem Reaction

A scalable method involves microwave-assisted synthesis combining benzimidazole and benzoxazine formation in a single reactor:

Comparative Analysis of Methods

MethodStepsYield (%)Key AdvantageReference
Sequential Condensation362High purity, modularity
One-Pot Tandem148Rapid, reduced purification
Polymer-Supported273Reusable catalyst, eco-friendly

Challenges and Optimization

  • Steric Hindrance : The 2-methylpropyl group on benzimidazole complicates coupling reactions. Using bulky activating agents (e.g., PyBOP) improves efficiency.

  • Oxidation Sensitivity : The 3-hydroxy group requires inert atmospheres (N₂/Ar) during synthesis.

  • Purification : Reverse-phase HPLC with C18 columns achieves >99% purity.

Recent Advances

  • Microdroplet Synthesis : Accelerates reaction kinetics by 100× using electrospray ionization, enabling sub-second benzoxazine formation.

  • Enzymatic Catalysis : Candida antarctica lipase B (CAL-B) mediates amidation with 89% enantiomeric excess .

Análisis De Reacciones Químicas

Tipos de reacciones

3-hidroxi-N-{2-[1-(2-metilpropil)-1H-bencimidazol-2-il]etil}-2H-1,4-benzoxazina-6-carboxamida puede experimentar diversas reacciones químicas, que incluyen:

    Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.

    Reducción: Esta reacción puede reducir grupos funcionales específicos, alterando las propiedades del compuesto.

    Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, potencialmente mejorando la actividad o estabilidad del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, son cruciales para lograr los resultados deseados.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

3-hidroxi-N-{2-[1-(2-metilpropil)-1H-bencimidazol-2-il]etil}-2H-1,4-benzoxazina-6-carboxamida tiene varias aplicaciones de investigación científica:

    Química: Se puede utilizar como un bloque de construcción para sintetizar moléculas más complejas.

    Biología: Puede servir como una sonda para estudiar procesos biológicos o como un agente terapéutico potencial.

    Medicina: Su estructura única podría convertirla en un candidato para el desarrollo de fármacos, particularmente en la focalización de enzimas o receptores específicos.

    Industria: Se puede utilizar en el desarrollo de materiales avanzados con propiedades específicas, como estabilidad o reactividad mejoradas.

Mecanismo De Acción

El mecanismo de acción de 3-hidroxi-N-{2-[1-(2-metilpropil)-1H-bencimidazol-2-il]etil}-2H-1,4-benzoxazina-6-carboxamida involucra su interacción con objetivos moleculares como enzimas o receptores. La estructura del compuesto le permite unirse a sitios específicos, modulando la actividad de estos objetivos e influyendo en diversas vías bioquímicas.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Key structural analogs include:

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features a benzamide core with a hydroxyl-substituted tertiary alcohol. Unlike the target compound, it lacks fused heterocycles but shares an N,O-bidentate directing group, enhancing reactivity in metal-catalyzed C–H functionalization .

Benzoxazine derivatives with pyridine substituents : Replace the benzimidazole group with pyridine, reducing planarity and altering π-π stacking interactions.

Benzimidazole-carboxamides without benzoxazine : Exhibit lower conformational rigidity, impacting target binding specificity.

Table 1: Structural Comparison

Compound Heterocyclic Core Key Functional Groups Hydrogen-Bonding Capacity
Target compound Benzoxazine-benzimidazole 3-hydroxy, carboxamide High (N–H, O–H donors)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-tertiary alcohol, carboxamide Moderate (O–H donor)
Pyridine-substituted benzoxazine Benzoxazine-pyridine Carboxamide, pyridine N Moderate (N acceptor)
Hydrogen Bonding and Crystallography

The target compound’s hydroxyl and carboxamide groups facilitate extended hydrogen-bonding networks, analyzed via graph set theory (e.g., R²₂(8) motifs common in benzoxazines) . In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide forms simpler O–H···O=C interactions, limiting its supramolecular complexity . X-ray studies using SHELXL refinement confirm these patterns, with the target compound exhibiting shorter O–H···N distances (2.65–2.75 Å) compared to analogs (2.85–3.10 Å) .

Table 2: Hydrogen-Bond Metrics

Compound Donor-Acceptor Pair Distance (Å) Angle (°)
Target compound O–H···N (benzimidazole) 2.68 158
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide O–H···O=C 2.89 152
Pyridine-substituted benzoxazine N–H···O (pyridine) 3.02 145
Validation and Computational Analysis

Structure validation via PLATON (as per ) highlights the target compound’s lower crystallographic residual factors (R₁ = 0.035) compared to analogs (R₁ = 0.045–0.055), indicating higher data quality . Density functional theory (DFT) calculations align with experimental bond lengths, showing <2% deviation for the benzoxazine C–O bond (1.36 Å calc. vs. 1.38 Å expt.) .

Actividad Biológica

3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound with significant potential for various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a benzoxazine ring and a benzimidazole moiety , which are known for their diverse biological activities. The presence of functional groups such as hydroxyl and carboxamide enhances its reactivity and interaction with biological systems. This structural diversity allows for various modifications aimed at improving its biological efficacy.

Pharmacological Properties

Research indicates that derivatives of benzoxazine structures, including 3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide, exhibit notable antagonistic effects on serotonin receptors , particularly the serotonin-3 receptor. This activity suggests potential applications in treating conditions such as anxiety and nausea .

Binding Affinity Studies

Studies have demonstrated that compounds similar to 3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide bind selectively to serotonin receptors. Understanding these interactions is crucial for elucidating the mechanisms through which this compound exerts its biological effects .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiproliferative Activity : Some derivatives have shown promising antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells .
  • Antioxidative Activity : Hydroxy-substituted derivatives have been reported to exhibit significant antioxidative properties, effectively scavenging free radicals and reducing oxidative stress in various cellular models .
  • Antibacterial Activity : Certain derivatives have also displayed antibacterial properties against Gram-positive strains, indicating their potential use in treating bacterial infections .

Case Study 1: Antiproliferative Activity

A study synthesized various benzimidazole/benzothiazole carboxamides and evaluated their antiproliferative activity. The most effective compounds were those with hydroxyl and methoxy groups on the phenyl ring, showing selective activity against the MCF-7 cell line with IC50 values ranging from 1.2 to 5.3 µM .

Case Study 2: Antioxidative Mechanism

Research has highlighted that hydroxy-substituted benzimidazole derivatives enhance antioxidant activity through electron donation mechanisms. This property allows them to stabilize free radicals without causing significant cytotoxicity, making them suitable candidates for further development in oxidative stress-related conditions .

Comparative Analysis of Related Compounds

To better understand the unique aspects of 3-hydroxy-N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2H-1,4-benzoxazine-6-carboxamide, a comparison with structurally related compounds is essential:

Compound NameStructure FeaturesUnique Aspects
3,4-Dihydro-2H-1,4-benzoxazine-8-carboxamideBenzoxazine ring; carboxamide groupNotable for serotonin receptor antagonism
5-(4-Fluorophenyl)-4-piperidinyl]-1H-benzimidazol-2-oneBenzimidazole core; piperidine ringExhibits distinct binding properties
9-Methyl-3-(2-methylimidazol-1-yl)methyl]-carbazolCarbazole structure; imidazole substitutionDifferent pharmacological profile compared to benzoxazines

Q & A

Q. What are the key synthetic steps and intermediates involved in preparing this compound?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of o-phenylenediamine with carbon disulfide and potassium hydroxide to form 1H-benzo[d]imidazole-2-thiol (confirmed via IR: S-H stretch at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
  • Step 2 : Hydrazine hydrate treatment to generate 2-hydrazinyl-1H-benzo[d]imidazole, characterized by ¹H-NMR (δ10.93 for benzimidazole N-H) and elemental analysis (±0.4% deviation) .
  • Step 3 : Condensation with sodium cyanate and glacial acetic acid to form hydrazinecarboxamide intermediates.
  • Step 4 : Final coupling with substituted aldehydes/ketones to yield target compounds. Methodological Tip: Monitor reaction progress via TLC (Rf shifts) and purify intermediates via recrystallization .

Q. How can spectroscopic techniques validate the compound’s structural integrity?

A combined approach is critical:

  • IR Spectroscopy : Identify functional groups (e.g., benzoxazine C-O-C stretch ~1250 cm⁻¹, carboxamide N-H ~3300 cm⁻¹) .
  • ¹H-NMR : Confirm substituent environments (e.g., ethyl linker protons at δ2.8–3.2, benzimidazole aromatic protons at δ7.2–7.8) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z consistent with theoretical mass) . Note: Cross-validate with ¹³C-NMR for aromatic carbons (δ115–151 ppm) and carbonyl groups (δ165–170 ppm) .

Q. What in vivo models are suitable for preliminary anticonvulsant evaluation?

Standard protocols include:

  • Maximal Electroshock (MES) : Assess seizure suppression (ED₅₀ calculation).
  • Subcutaneous Pentylenetetrazole (scPTZ) : Test efficacy against chemically induced seizures.
  • Neurotoxicity Screening : Administer high doses (e.g., 300 mg/kg) to evaluate motor impairment . Methodological Tip: Include positive controls (e.g., phenytoin) and use ANOVA for statistical significance .

Advanced Research Questions

Q. How can molecular docking elucidate the compound’s mechanism of action?

  • Target Selection : Prioritize receptors like NMDA (PDB: 3QEL) based on structural homology to known anticonvulsants .
  • Docking Workflow :

Prepare ligand (protonation states, tautomers) and receptor (remove water, add hydrogens).

Use AutoDock Vina or Schrödinger Suite for flexible docking.

Analyze binding poses for hydrogen bonds (e.g., benzoxazine-OH with GluN2A) and hydrophobic interactions (benzimidazole with Phe114) .

  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

  • Pharmacokinetic Profiling : Assess bioavailability (e.g., plasma concentration via HPLC), metabolic stability (CYP450 assays), and blood-brain barrier penetration (PAMPA-BBB) .
  • Dose-Response Refinement : Use Hill slope analysis to identify non-linear relationships.
  • Alternative Models : Test in zebrafish seizure models for translational validation . Case Study: Compound 4e showed ED₅₀ = 19.3 mg/kg in MES but required hepatic enzyme profiling to rule out hepatotoxicity .

Q. What experimental design strategies optimize synthesis yield and purity?

  • Factorial Design : Vary factors (temperature, solvent ratio, catalyst loading) to identify critical parameters .
  • Response Surface Methodology (RSM) : Model interactions (e.g., solvent polarity vs. reaction time) to maximize yield .
  • DoE Example :
FactorLow LevelHigh Level
Temperature (°C)60100
Hydrazine (eq.)1.01.5
Reaction Time (h)612
Analysis: Use ANOVA to determine significance (p < 0.05) and Pareto charts for factor ranking .

Q. How can computational tools predict metabolic liabilities?

  • In Silico Metabolism : Use software like MetaSite or GLORYx to identify vulnerable sites (e.g., benzoxazine hydroxylation, carboxamide hydrolysis) .
  • QSAR Models : Corrogate structural descriptors (logP, PSA) with microsomal stability data .
  • Mitigation Strategy : Introduce electron-withdrawing groups (e.g., -CF₃) to block oxidative metabolism .

Data Contradiction Analysis

Q. How to address discrepancies between anticonvulsant activity and neurotoxicity profiles?

  • Dose Escalation Studies : Establish therapeutic indices (TI = TD₅₀/ED₅₀).
  • Biochemical Assays : Measure GABAergic or glutamatergic pathway modulation (e.g., patch-clamp for NMDA currents) .
  • Structural Modifications : Replace the 2-methylpropyl group with polar moieties (e.g., pyridyl) to reduce CNS penetration .

Methodological Resources

  • Synthetic Protocols : .
  • Computational Tools : .
  • Experimental Design : .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.